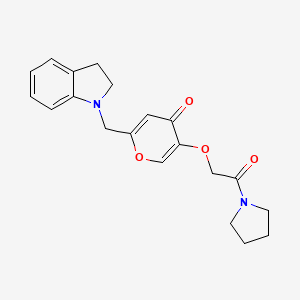

2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one

Beschreibung

2-(Indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one is a synthetic small molecule featuring a pyran-4-one core substituted with an indolin-1-ylmethyl group at position 2 and a 2-oxo-2-(pyrrolidin-1-yl)ethoxy moiety at position 5. Its molecular formula is inferred as C₂₁H₂₃N₃O₄, with a molecular weight of approximately 381.4 g/mol, distinguishing it from structurally related compounds in pharmacological databases .

Eigenschaften

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethyl)-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-18-11-16(12-22-10-7-15-5-1-2-6-17(15)22)25-13-19(18)26-14-20(24)21-8-3-4-9-21/h1-2,5-6,11,13H,3-4,7-10,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXOXJPINOFFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Indoline Moiety: Starting with an indole derivative, the indoline ring can be formed through reduction reactions.

Attachment of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions.

Construction of the Pyran-4-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indoline and pyrrolidine moieties.

Reduction: Reduction reactions can modify the ketone group in the pyran-4-one ring.

Substitution: Various substitution reactions can occur, especially at the indoline and pyrrolidine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

One of the primary applications of this compound is its role as an antineoplastic agent . Research indicates that it exhibits significant inhibitory effects on cancer cell proliferation. For instance, studies have shown that derivatives of pyranones can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . Various studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, thereby preserving cognitive function .

Study 1: Anticancer Efficacy

A detailed study conducted on the anticancer efficacy of 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one demonstrated its ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor volume compared to control groups, with an associated increase in apoptosis markers within the tumor tissues .

Study 2: Antimicrobial Activity Assessment

In a comparative study assessing the antimicrobial activity of various pyranone derivatives, this specific compound showed superior activity against resistant strains of Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, underscoring its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Modifications at specific positions on the indoline and pyranone rings can enhance potency and selectivity against target enzymes or receptors. For example, substituents that increase lipophilicity have been shown to improve cellular uptake and bioavailability .

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Research Findings and Implications

- Solubility and Stability : Compared to BI81840, the absence of a benzyl group may enhance aqueous solubility, while the five-membered pyrrolidine ring could reduce steric hindrance in binding pockets .

- Synthetic Feasibility: The pyran-4-one core is synthetically accessible, unlike the complex chromenone derivatives requiring multi-step boronic acid couplings .

Biologische Aktivität

The compound 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antiproliferative effects, mechanisms of action, and therapeutic implications.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

Recent studies have highlighted several biological activities attributed to this compound, particularly its antiproliferative effects against various cancer cell lines. The following sections detail these findings.

Antiproliferative Activity

The compound has been tested for its ability to inhibit the growth of different cancer cell lines, including:

- Panc-1 (pancreatic cancer)

- MCF-7 (breast cancer)

- A-549 (lung cancer)

Case Studies and Findings

-

In Vitro Studies :

- A study reported that derivatives of indole compounds, including those similar to our target compound, exhibited significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . The most potent derivative had a GI50 of 29 nM , outperforming standard treatments like erlotinib (GI50 = 33 nM) .

- Another investigation indicated that similar pyranone derivatives demonstrated selective inhibition of mutant EGFR/BRAF pathways, which are critical in many cancers .

- Mechanism of Action :

Tables Summarizing Biological Activity

| Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one | Panc-1 | 29 | EGFR Inhibition |

| Similar Indole Derivative | MCF-7 | 33 | BRAF Inhibition |

| Pyranone Derivative | A-549 | 42 | Cell Cycle Arrest |

Additional Biological Activities

Apart from antiproliferative properties, preliminary studies suggest that the compound may also exhibit:

- Analgesic Effects : Some derivatives have shown promising analgesic activity compared to standard drugs like diclofenac sodium .

- Antimycobacterial Properties : Related indole compounds have been recognized for their potential as antimycobacterial agents, suggesting a broader spectrum of biological activity .

Q & A

Q. Q1. What are the key steps in synthesizing 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For example, the pyrrolidin-1-yl ethoxy group may be introduced via alkylation or Mitsunobu reactions, while the indolin-1-ylmethyl moiety is incorporated through reductive amination or Mannich-type reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used, with catalysts like Lewis acids (e.g., ZnCl₂) to optimize yields. Post-synthesis purification is achieved via column chromatography or recrystallization .

Q. Q2. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming structural integrity, particularly for resolving the pyran-4-one core and substituent regiochemistry. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and ether (C-O-C) bonds. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve synthesis yield?

Key variables include:

- Temperature : Elevated temperatures (e.g., reflux) for faster kinetics but monitored to avoid side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalyst loading : Lewis acids (e.g., AlCl₃) at 5–10 mol% improve electrophilic substitution efficiency.

- Purification : Gradient elution in column chromatography resolves closely eluting byproducts. Advanced techniques like HPLC-MS ensure >95% purity for biological assays .

Q. Q4. How are regiochemical ambiguities resolved during synthesis?

NOESY or ROESY NMR experiments clarify spatial relationships between substituents. For example, the orientation of the indolin-1-ylmethyl group relative to the pyran-4-one ring can be confirmed through cross-peak analysis. X-ray crystallography provides definitive structural proof if single crystals are obtainable .

Biological Activity and Mechanism

Q. Q5. What assays are used for initial bioactivity screening?

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ADP-Glo™ or FRET substrates.

- Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .

Q. Q6. How is the compound’s mechanism of action elucidated?

- Target engagement : Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) to receptors/enzymes.

- Cellular assays : Luciferase reporters or Western blotting assess downstream signaling modulation (e.g., MAPK/ERK pathways).

- SAR studies : Analogues with modified substituents (e.g., pyrrolidin-1-yl to piperidin-1-yl) identify pharmacophore requirements .

Data Analysis and Contradictions

Q. Q7. How are contradictions in bioactivity data between assays resolved?

Orthogonal assays validate results. For example, discrepancies in enzyme inhibition (IC₅₀) vs. cellular activity (EC₅₀) may arise from poor membrane permeability. Parallel artificial membrane permeability assays (PAMPA) or logP measurements clarify bioavailability issues. Purity checks via LC-MS rule out batch-specific impurities .

Q. Q8. What statistical methods address variability in biological replicates?

- ANOVA : Identifies significant differences across dose-response curves.

- Hill slope analysis : Differentiates partial vs. full agonism/antagonism.

- QC thresholds : Exclude outliers using Grubbs’ test (α=0.05) .

Stability and Formulation

Q. Q9. How is the compound’s stability assessed under storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.

- Analytical monitoring : HPLC tracks decomposition products (e.g., hydrolysis of the ethoxy linker).

- pH stability : Buffered solutions (pH 1–10) identify labile functional groups .

Q. Q10. What formulation strategies mitigate solubility limitations?

- Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility.

- Nanoparticulate systems : Lipid-based nanoparticles (LNPs) improve bioavailability for in vivo studies.

- Salt formation : Hydrochloride salts increase crystallinity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.